molecular formula C13H16BrN B1524419 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine CAS No. 885275-21-8

1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Cat. No.: B1524419
CAS No.: 885275-21-8
M. Wt: 266.18 g/mol
InChI Key: AICXHYGAAWTGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-2-(4-bromo-phenyl)-pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of an allyl group and a bromophenyl group in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine can be achieved through several synthetic routes. One common method involves the allylation of 4-bromoaniline followed by cyclization to form the pyrrolidine ring. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Allyl-2-(4-bromo-phenyl)-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom or reduction of the allyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.

    Addition: The allyl group can participate in addition reactions with electrophiles, leading to the formation of various addition products.

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Allyl-2-(4-bromo-phenyl)-pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Allyl-2-(4-bromo-phenyl)-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-Allyl-2-(4-bromo-phenyl)-pyrrolidine can be compared with other similar compounds, such as:

    1-Allyl-2-(4-chloro-phenyl)-pyrrolidine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1-Allyl-2-(4-fluoro-phenyl)-pyrrolidine:

    1-Allyl-2-(4-methyl-phenyl)-pyrrolidine: The presence of a methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-Allyl-2-(4-bromo-phenyl)-pyrrolidine, commonly referred to as 1APB , is a chemical compound with the molecular formula C11H14BrN\text{C}_{11}\text{H}_{14}\text{BrN} and a molecular weight of approximately 266.18 g/mol. This compound is notable for its interactions with the serotonin receptor system, particularly the 5HT2A receptor, which is implicated in various neurological functions such as mood regulation and cognition.

1APB acts primarily as a serotonin receptor modulator , specifically functioning as an agonist at the 5HT2A receptor. This receptor plays a significant role in mediating the effects of serotonin, influencing mood, perception, and cognitive functions. The agonistic action of 1APB suggests its potential utility in treating psychiatric disorders linked to serotonin dysregulation.

Binding Affinity Studies

Research indicates that 1APB exhibits significant binding affinity for the 5HT2A receptor. This interaction is crucial for understanding its pharmacodynamics and potential therapeutic applications. Further studies are necessary to elucidate its selectivity among different serotonin receptor subtypes and its downstream effects on neurotransmission.

Comparative Analysis with Similar Compounds

The biological activity of 1APB can be compared to other pyrrolidine derivatives. Below is a summary table highlighting some similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-oneContains a methyl group on the phenyl ringKnown as pyrovalerone; exhibits stimulant effects
2-(4-Bromophenyl)pyrrolidineSimilar brominated structureLacks the allyl substituent
N-AllylpyrrolidineSimple allylation without phenyl substitutionMore straightforward synthesis

The unique combination of an allyl group and a brominated phenyl ring in 1APB may enhance its biological activity compared to simpler pyrrolidine derivatives.

Pharmacological Evaluations

Several studies have evaluated the pharmacological properties of 1APB:

  • Mood Regulation : Initial studies suggest that compounds like 1APB may help alleviate symptoms associated with mood disorders by modulating serotonin levels.
  • Psychoactive Properties : Given its structural similarities to known psychoactive compounds, further investigation into its potential psychoactive effects is warranted.

Toxicological Assessments

The acute toxicity of 1APB has not been extensively documented; however, related compounds have undergone toxicity assessments demonstrating low toxicity profiles in preliminary studies. For instance, other pyrrolidine derivatives have shown minimal adverse effects in animal models .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinities of 1APB against various biological targets involved in pain and inflammation. These studies indicate promising interactions that could lead to analgesic or anti-inflammatory applications .

Properties

IUPAC Name

2-(4-bromophenyl)-1-prop-2-enylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN/c1-2-9-15-10-3-4-13(15)11-5-7-12(14)8-6-11/h2,5-8,13H,1,3-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICXHYGAAWTGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679994
Record name 2-(4-Bromophenyl)-1-(prop-2-en-1-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-21-8
Record name 2-(4-Bromophenyl)-1-(2-propen-1-yl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-1-(prop-2-en-1-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(4-Bromo-phenyl)-pyrrolidine (640 mg, 2.83 mmol) and allyl bromide (343 mg, 2.83 mmol) is mixed in THF (15 mL) and K2CO3 (390 mg, 2.83 mmol) is then added. The mixture is heated at reflux for 2 h before THF is removed under reduced pressure and the residue is partitioned between EtOAc and H2O. The EtOAc layer is dried and concentrated and the residue is then subjected to chromatography to provide the desired product (470 mg, 62.4%).
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
343 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
390 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
62.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Allyl-2-(4-bromo-phenyl)-pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-Allyl-2-(4-bromo-phenyl)-pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-Allyl-2-(4-bromo-phenyl)-pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-Allyl-2-(4-bromo-phenyl)-pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-Allyl-2-(4-bromo-phenyl)-pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-Allyl-2-(4-bromo-phenyl)-pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.